1-(3-Ethoxyphenyl)propan-1-ol
Description
1-(3-Ethoxyphenyl)propan-1-ol is a secondary alcohol featuring a propan-1-ol backbone substituted at the first carbon with a 3-ethoxyphenyl group. This compound is of interest in organic synthesis and materials science due to its balanced lipophilic-hydrophilic properties, influenced by the ethoxy group and primary alcohol functionality.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROJNGIRYJYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-ethoxyphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(3-ethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Oxidation: 1-(3-ethoxyphenyl)propan-1-one.
Reduction: 1-(3-ethoxyphenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering membrane fluidity and permeability. It may also interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Ethoxy vs. Ethyl: The absence of an oxygen atom in 1-(3-ethylphenyl)propan-1-ol () reduces polarity, leading to lower solubility in polar solvents compared to the target compound.
Positional Isomerism: [(Butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether are positional isomers with nearly identical physicochemical properties and metabolic pathways, as confirmed by the European Chemicals Agency (ECHA) .
Key Observations:
- Ketone Reduction : The 55% yield for 1-([1,1'-biphenyl]-4-yl)propan-1-ol () highlights challenges in sterically hindered systems. The target compound’s ethoxy group, being less bulky than biphenyl, may improve reaction efficiency.
Metabolic Pathways:
- Ether Cleavage: Ethoxy groups in the target compound may undergo O-dealkylation to form phenolic metabolites, similar to the metabolism of [(Butoxymethylethoxy)methylethoxy]propan-1-ol ().
Physicochemical and Application-Based Differences
- Solubility : The ethoxy group in the target compound enhances water solubility compared to alkyl-substituted analogs (e.g., ), though less than multi-ether derivatives (e.g., ).
- Thermal Stability : Bulky substituents (e.g., phenylmethoxy in ) may lower melting points due to disrupted crystal packing, whereas smaller substituents (ethoxy, ethyl) favor higher thermal stability.
Biological Activity
1-(3-Ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula CHO. It is a derivative of phenylpropanol, characterized by an ethoxy group attached to the benzene ring at the third position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
This compound can be synthesized through various methods, such as the reduction of 1-(3-ethoxyphenyl)propan-1-one using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH). The compound exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it may disrupt cell membrane integrity, similar to other propan-1-ols. The compound's mechanism of action likely involves altering membrane fluidity and causing leakage of cellular contents.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity positions it as a candidate for further research in inflammatory disease treatment.
Cytotoxic Effects on Cancer Cells
A significant area of research involves the cytotoxic effects of this compound on cancer cells. In vitro studies have shown that derivatives of phenylpropanols exhibit varying degrees of cytotoxicity against breast cancer cell lines (e.g., MCF-7). The compound's structural similarity to other known anticancer agents suggests that it may induce apoptosis in cancer cells through similar pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Ethoxy-substituted | Antimicrobial, anti-inflammatory, cytotoxic |
| 1-Phenylpropan-1-ol | No ethoxy group | Less polar; lower reactivity |
| 1-(4-Ethoxyphenyl)propan-1-ol | Ethoxy at position 4 | Different steric effects; varying activity |
| 1-(3-Methoxyphenyl)propan-1-ol | Methoxy instead of ethoxy | Altered reactivity and solubility |
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The study utilized disk diffusion methods to measure inhibition zones, confirming the compound's potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of various phenylpropanols included this compound. The MTT assay revealed IC50 values indicating potent cytotoxicity against MCF-7 cells while exhibiting minimal toxicity towards normal human fibroblast cells. The findings suggest a selective action that could be beneficial for therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
